
2-Chloropyrimidine-5-boronic acid
Overview
Description
2-Chloropyrimidine-5-boronic acid is an organoboron compound with the molecular formula C4H4BClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
The primary target of 2-Chloropyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, this compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway can lead to the production of various complex organic molecules.
Pharmacokinetics
It is known that the compound is used as a raw material for organic synthesis , suggesting that its bioavailability may depend on the specific conditions of the synthesis process.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various complex organic molecules, depending on the specific conditions of the Suzuki–Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable and readily prepared under mild and functional group tolerant reaction conditions . Additionally, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C to maintain its quality .
Biochemical Analysis
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and should be stored at 2° to 8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyrimidine-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloropyrimidine using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can be oxidized to form boronic esters or reduced to yield corresponding alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyrimidines: Produced via nucleophilic substitution.
Scientific Research Applications
Key Applications
- Synthetic Chemistry
-
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : This compound is particularly valuable in Suzuki-Miyaura reactions, which facilitate the formation of carbon-carbon bonds. Such reactions are essential for developing new materials and pharmaceuticals .
- Yield Data : In studies, the incorporation of this compound into cross-coupling reactions has shown yields ranging from 34% to 94% depending on the substrates used .
- Bioconjugation Techniques
- Material Science
- Medicinal Chemistry
Data Table: Summary of Key Studies
Case Study 1: Suzuki-Miyaura Reaction
In a study published by Nature, researchers utilized this compound in a Suzuki-Miyaura coupling reaction to synthesize carbocyclic C-nucleosides. The reaction yielded approximately 60% conversion to the desired product, demonstrating its effectiveness as a coupling partner .
Case Study 2: Medicinal Chemistry Applications
Research conducted on enzyme inhibitors highlighted the role of this compound in developing targeted therapies for cancer treatment. The compound was used to create inhibitors that showed promising results in preclinical trials .
Comparison with Similar Compounds
2-Chloropyridine-5-boronic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloropyridine-2-boronic acid: Another related compound with the chlorine and boronic acid groups in different positions.
Uniqueness: 2-Chloropyrimidine-5-boronic acid is unique due to its pyrimidine ring structure, which offers distinct electronic properties and reactivity compared to pyridine derivatives. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .
Biological Activity
2-Chloropyrimidine-5-boronic acid (CAS Number: 1003845-06-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 158.35 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in drug discovery and development.
The compound features a chlorinated pyrimidine ring, which enhances its reactivity and interaction with biological targets. The boronic acid moiety allows for reversible covalent bonding with diols, an important property for biological sensing and inhibition mechanisms.
Antiviral Activity
Research indicates that boronic acids, including this compound, can exhibit antiviral properties. For instance, studies have demonstrated that certain nucleoside analogs derived from boronic acids show effectiveness against viruses such as HIV and hepatitis B. The compound's ability to form stable complexes with viral enzymes suggests potential applications in antiviral drug design .
Anticancer Activity
Boronic acids are also explored for their anticancer properties. The structural similarity of this compound to known anticancer agents positions it as a candidate for further investigation. In vitro studies have shown that derivatives of pyrimidine boronic acids can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .
Case Studies
- Nucleoside Analog Synthesis : A study focused on the synthesis of carbocyclic nucleosides using this compound as a key intermediate demonstrated its utility in generating compounds with significant antiviral activity . The synthesis yielded products with up to 94% enantiomeric excess, highlighting the compound's potential in asymmetric synthesis.
- Inhibition Studies : In vitro assays revealed that compounds derived from this compound exhibited varying degrees of inhibition against specific cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
Table 1: Biological Activity Summary of this compound Derivatives
Activity Type | Target Organism/Cell Line | EC50 (μM) | Reference |
---|---|---|---|
Antiviral | HIV | 0.088 | |
Antiviral | Hepatitis B | 0.395 | |
Anticancer | Various Cancer Cell Lines | Varies |
The biological activity of this compound is hypothesized to involve the inhibition of enzymes critical for viral replication and cancer cell survival. The boronic acid group can form reversible covalent bonds with hydroxyl groups on target biomolecules, which may disrupt their normal function.
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCIHPTZKKWKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617678 | |
Record name | (2-Chloropyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003845-06-4 | |
Record name | (2-Chloropyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropyrimidine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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